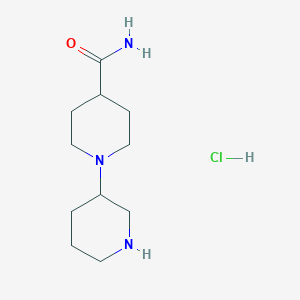

1,3'-Bipiperidine-4-carboxamide hydrochloride

Description

BenchChem offers high-quality 1,3'-Bipiperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3'-Bipiperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperidin-3-ylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10;/h9-10,13H,1-8H2,(H2,12,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBUSFOLOIEVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCC(CC2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action Studies: Piperidine Carboxamides as Species-Selective Inhibitors of the Plasmodium falciparum Proteasome

An In-Depth Technical Guide

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates a lack of publicly available scientific literature for the specific compound 1,3'-Bipiperidine-4-carboxamide hydrochloride. To provide a valuable and technically detailed guide in the spirit of the original request, this whitepaper will focus on a closely related and extensively researched class of molecules: piperidine carboxamides that function as potent and species-selective antimalarial agents by inhibiting the Plasmodium falciparum proteasome . The principles, protocols, and mechanistic insights detailed herein are directly applicable to the study of novel compounds targeting this validated therapeutic pathway.

Introduction: A New Front in the Battle Against Malaria

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a significant threat to global health. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. The ubiquitin-proteasome system (UPS) of the parasite has emerged as a critical and druggable target. The proteasome, a multi-subunit protease complex, is essential for all stages of the parasite's life cycle, making its inhibition a promising therapeutic strategy.[1]

This guide provides an in-depth exploration of a promising class of piperidine carboxamides, discovered through phenotypic screening, that selectively target the P. falciparum proteasome. We will dissect their mechanism of action, from initial discovery to atomic-level structural insights, and provide field-proven experimental protocols for their characterization.

The Plasmodium falciparum Ubiquitin-Proteasome System (UPS)

The UPS is the principal pathway for controlled protein degradation in eukaryotes, regulating a myriad of cellular processes. In P. falciparum, the 26S proteasome is a large complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[2] The 20S core is a barrel-shaped structure where proteolysis occurs, formed by four stacked heptameric rings (α7β7β7α7). The inner β-rings house the proteolytic active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[3] By degrading ubiquitinated proteins, the UPS is vital for parasite development, cell cycle progression, and stress responses, including mechanisms linked to artemisinin resistance.[4][5] This essentiality makes the proteasome an outstanding target for antimalarial chemotherapy.[6][7]

Figure 1: The Ubiquitin-Proteasome System (UPS) pathway in P. falciparum.

From Phenotypic Screen to Target Identification

The journey to identifying this potent piperidine carboxamide series began with high-throughput phenotypic screening, a strategy that assesses a compound's ability to kill the parasite without prior knowledge of its target.[8][9]

Discovery of the Piperidine Carboxamide Scaffold

A lead compound, SW042, was identified from a large-scale screen for its ability to inhibit the growth of P. falciparum asexual blood stages.[8][10] Notably, this compound demonstrated potent, sub-micromolar activity against both drug-sensitive (3D7) and multi-drug resistant (Dd2) parasite strains, indicating a novel mechanism of action.[8] Further optimization led to the development of more potent analogs, such as SW584.[10]

| Compound | P. falciparum 3D7 EC₅₀ (μM) | P. falciparum Dd2 EC₅₀ (μM) |

| SW042 | 0.14 - 0.19 | 0.14 - 0.19 |

| SW584 | 0.02 - 0.04 | 0.02 - 0.03 |

| Data synthesized from Lawong et al. (2024).[8][10] |

Unveiling the Target: The Proteasome β5 Subunit

The molecular target was elucidated using a classic forward genetics approach. P. falciparum cultures were subjected to sustained pressure with SW042, leading to the selection of resistant parasites. Whole-genome sequencing of these resistant lines revealed single point mutations in the gene encoding the proteasome β5 subunit (Pf20Sβ5).[10][11]

This genetic evidence was then substantiated with biochemical assays. The piperidine carboxamides were shown to directly inhibit the chymotrypsin-like activity of the purified P. falciparum 20S proteasome. Crucially, these compounds exhibited high selectivity, with no significant inhibition of human proteasome isoforms, a critical feature for therapeutic development.[8][10]

Detailed Mechanism: A Novel Binding Pocket

Structural biology provided the ultimate confirmation and a detailed understanding of the inhibitory mechanism. Cryo-electron microscopy (cryo-EM) was used to solve the structure of the P. falciparum 20S proteasome in complex with the potent analog SW584.[10]

The high-resolution structure revealed that SW584 binds non-covalently to a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distal from the catalytic threonine residue of β5.[10] This unique binding mode is responsible for the compound's potent inhibition and, importantly, its species selectivity. Structural differences in this pocket between the parasite and human proteasomes prevent the compound from effectively binding to the human enzyme.[10][12][13]

Figure 2: Binding model of piperidine carboxamide at the Pf20S proteasome.

Experimental Workflows and Protocols

A multi-step, self-validating workflow is essential for characterizing novel antimalarial compounds. The process begins with broad phenotypic screening, followed by target identification in resistant lines, and is ultimately confirmed by biochemical and structural analyses.

Figure 3: Overall experimental workflow for MOA studies.

Protocol 1: In Vitro Antimalarial Proliferation Assay

This protocol assesses the 50% effective concentration (EC₅₀) of a compound against asynchronous P. falciparum erythrocytic stages.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains)

-

Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)

-

Human erythrocytes (O+)

-

96-well microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in complete medium in a 96-well plate.

-

Add parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.

-

Incubate plates for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

-

After incubation, freeze the plates at -80°C to lyse the red blood cells.

-

Thaw the plates and add 100 µL of lysis buffer containing 1x SYBR Green I to each well.

-

Incubate in the dark for 1 hour at room temperature.

-

Read fluorescence on a microplate reader (excitation 485 nm, emission 530 nm).

-

Calculate EC₅₀ values by fitting the dose-response data to a non-linear regression model.

Protocol 2: In Vitro Proteasome Chymotrypsin-Like Activity Assay

This biochemical assay measures the direct inhibition of the proteasome's β5 subunit activity using a fluorogenic peptide substrate.[14][15]

Materials:

-

Purified P. falciparum or human 20S proteasome

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.5 mM EDTA)

-

Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

Test compounds and a known proteasome inhibitor (e.g., Bortezomib)

-

384-well black, flat-bottom plates

Procedure:

-

Serially dilute the test compound in DMSO, then further dilute in Assay Buffer.

-

In a 384-well plate, add the diluted compound to wells containing purified proteasome (e.g., 1 nM final concentration).

-

Incubate the enzyme-inhibitor mixture for 30 minutes at 37°C.

-

Initiate the reaction by adding the Suc-LLVY-AMC substrate (e.g., 10 µM final concentration).

-

Immediately measure the rate of AMC release by monitoring the increase in fluorescence (excitation 350-360 nm, emission 440-460 nm) kinetically for 30-60 minutes at 37°C using a plate reader.[14][16]

-

Determine the initial velocity (slope) of the reaction for each concentration.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by non-linear regression.

Conclusion and Future Perspectives

The discovery and characterization of piperidine carboxamides as species-selective inhibitors of the P. falciparum proteasome represent a significant advancement in antimalarial drug discovery. The mechanism of action is now well-defined: these compounds bind to a novel, allosteric pocket on the Pf20Sβ5 subunit, leading to potent and selective inhibition of parasite growth.[8][10] The oral efficacy, low propensity for resistance generation, and synergy with artemisinins make this scaffold highly attractive for further development.[10][17]

Future work will focus on leveraging the detailed structural information from cryo-EM studies to rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. These efforts could lead to a new class of antimalarial drugs that are effective against resistant parasite strains, ultimately providing a powerful new tool in the global effort to eradicate malaria.

References

-

Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

-

Gonçalves, A. F., Lima-Pinheiro, A., & Ferreira, P. E. (2024). Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

-

da Fonseca, P. C., & Morris, E. P. (2016). The cryo-EM structure of the Plasmodium falciparum 20S proteasome and its use in the fight against malaria. The FEBS Journal. Available at: [Link]

-

Pandey, K. C., et al. (2013). Blocking Plasmodium falciparum Development via Dual Inhibition of Hemoglobin Degradation and the Ubiquitin Proteasome System by MG132. PLOS One. Available at: [Link]

-

Niles, J. (2025). Target-specific antimalarial compound identification using phenotypic assays. MESA. Available at: [Link]

-

Ng, C. (2025). Leveraging insights into the Plasmodium falciparum ubiquitin-proteasome system and the unfolded protein response to combat artemisinin resistance through synergistic combinations. MESA. Available at: [Link]

-

Gonçalves, A. F., Lima-Pinheiro, A., & Ferreira, P. E. (2025). Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review. ResearchGate. Available at: [Link]

-

Prudhomme, J., et al. (2015). Characterization of the 26S proteasome network in Plasmodium falciparum. Scientific Reports. Available at: [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. Available at: [Link]

-

Phillips, M. A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. University of Texas Southwestern Medical Center. Available at: [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Monash University. Available at: [Link]

-

da Fonseca, P. C., & Morris, E. P. (2017). High-resolution cryo-EM proteasome structures in drug development. IUCrJ. Available at: [Link]

-

Flannery, E. L., & Winzeler, E. A. (2016). Phenotypic screens in antimalarial drug discovery. Trends in Parasitology. Available at: [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Available at: [Link]

-

Li, H., et al. (2016). Structure and function based design of Plasmodium-selective proteasome inhibitors. PMC. Available at: [Link]

-

Bogyo, M., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. PNAS. Available at: [Link]

-

Lemoff, A. & Phillips, M. A. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI. Available at: [Link]

-

Flannery, E. L., & Winzeler, E. A. (2016). Phenotypic Screens in Antimalarial Drug Discovery. PubMed. Available at: [Link]

-

da Fonseca, P. C. (2019). Abstract OR-12: Cryo-EM of Human and Parasite Proteasomes for Structure-Based Drug Design. International Journal of Biomedicine. Available at: [Link]

-

Chia, W. N., et al. (2023). Promising antimalarial hits from phenotypic screens: a review of recently-described multi-stage actives and their modes of action. Frontiers in Drug Discovery. Available at: [Link]

-

Siddiqui, G., et al. (2018). Targeted Phenotypic Screening in Plasmodium falciparum and Toxoplasma gondii Reveals Novel Modes of Action of Medicines for Malaria Venture Malaria Box Molecules. mSphere. Available at: [Link]

-

Parlati, F., et al. (2015). The capture proteasome assay: A method to measure proteasome activity in vitro. PubMed. Available at: [Link]

-

Li, Y., Tomko, Jr., R.J., & Hochstrasser, M. (2015). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology. Available at: [Link]

-

Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Malaria World. Available at: [Link]

-

Bogyo, M. (2026). The proteasome as a drug target for treatment of parasitic diseases. ResearchGate. Available at: [Link]

-

de Jesus, J. B., et al. (2018). 20S Proteasome as a Drug Target in Trichomonas vaginalis. mBio. Available at: [Link]

Sources

- 1. The cryo-EM structure of the Plasmodium falciparum 20S proteasome and its use in the fight against malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blocking Plasmodium falciparum Development via Dual Inhibition of Hemoglobin Degradation and the Ubiquitin Proteasome System by MG132 | PLOS One [journals.plos.org]

- 3. 20S Proteasome as a Drug Target in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mesamalaria.org [mesamalaria.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenotypic Screens in Antimalarial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria | Medicines for Malaria Venture [mmv.org]

- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. pnas.org [pnas.org]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. med.fsu.edu [med.fsu.edu]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. research.monash.edu [research.monash.edu]

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 1,3'-Bipiperidine-4-carboxamide Hydrochloride

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, a specific crystal structure for 1,3'-Bipiperidine-4-carboxamide hydrochloride is not publicly available in crystallographic databases. This guide is therefore presented as a comprehensive, field-proven framework for the crystallographic analysis of this and similar small organic hydrochloride salts, drawing upon established methodologies and data from analogous structures.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable component in the design of molecules that interact with biological targets. The 1,3'-Bipiperidine-4-carboxamide moiety, in particular, offers a rich three-dimensional structure with multiple hydrogen bond donors and acceptors, as well as hydrophobic regions. Understanding the precise solid-state conformation and intermolecular interactions of its hydrochloride salt is paramount for drug development.

Single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of molecules.[1][2] This technique provides precise information on bond lengths, bond angles, torsion angles, and the packing of molecules in a crystal lattice. Such data is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of an active pharmaceutical ingredient (API), which can have profound effects on its solubility, stability, and bioavailability.[3]

-

Salt Form Selection: Understanding the solid-state properties of different salt forms to select the optimal candidate for development.[4]

-

Intellectual Property: Providing definitive structural data for patent applications.

This guide will delineate a comprehensive workflow for the synthesis, crystallization, and X-ray crystallographic analysis of 1,3'-Bipiperidine-4-carboxamide hydrochloride, providing both the "how" and the "why" behind each experimental choice.

Part 1: Synthesis and Crystallization – The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction experiments.

Synthesis of 1,3'-Bipiperidine-4-carboxamide Hydrochloride

The synthesis of 1,3'-Bipiperidine-4-carboxamide would typically involve a multi-step sequence. A plausible synthetic route could involve the reductive amination of a suitable piperidone precursor with a protected 3-aminopiperidine, followed by deprotection and amidation of a carboxylic acid functionality at the 4-position of the other piperidine ring. The final step would be the formation of the hydrochloride salt.

Hypothetical Synthetic Scheme:

Caption: A plausible synthetic pathway to 1,3'-Bipiperidine-4-carboxamide hydrochloride.

The final hydrochloride salt formation is a critical step. The choice of solvent and the method of HCl addition can significantly influence the resulting crystalline form.[5] Treatment of the free base in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) with a solution of HCl in the same or a miscible solvent is a common procedure.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. For a small organic hydrochloride salt like the title compound, several classical and modern crystallization techniques can be employed.[6]

Experimental Protocol: Crystallization Screening

-

Material Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystallization or lead to poorly formed crystals.

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial. This is often a good starting point.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

-

Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a less dense, miscible anti-solvent. Crystals may form at the interface over time.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

Microbatch Under-Oil Crystallization: This high-throughput method is particularly useful for water-soluble organic salts.[6] Small droplets of an aqueous solution of the compound are placed under a layer of inert oil. Slow dehydration of the droplets leads to crystallization.

-

Causality Behind Experimental Choices: The goal of these techniques is to achieve a state of supersaturation slowly and controllably. Rapid precipitation will likely lead to an amorphous powder or very small, poorly-diffracting crystals. The choice of solvent and technique is a balance between solubility, evaporation/diffusion rates, and the inherent crystallization propensity of the molecule.

Part 2: X-ray Diffraction – Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

Principles of Single-Crystal X-ray Diffraction

A single crystal is a solid in which the constituent molecules are arranged in a highly ordered, repeating three-dimensional pattern called a crystal lattice. When a beam of monochromatic X-rays is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal. The diffracted X-rays interfere constructively at specific angles, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information needed to determine the arrangement of atoms within the crystal.[7][8]

Workflow: From Crystal to Structure

Caption: The general workflow for single-crystal X-ray structure determination.

Experimental Protocol: Data Collection and Processing

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected images are processed to determine the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal). The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a list of structure factors.

Trustworthiness of the Protocol: Modern diffractometers are equipped with sophisticated software that automates many of these steps. However, careful inspection of the data quality at each stage by an experienced crystallographer is crucial to ensure a reliable final structure.

Part 3: Structure Solution, Refinement, and Analysis

The processed diffraction data provides the "what" (intensities and positions of reflections), but the "where" (the atomic positions) must be solved.

Structure Solution: Overcoming the Phase Problem

The intensities of the diffracted beams are proportional to the square of the structure factor amplitudes. However, the phases of the structure factors, which are essential for calculating the electron density map, are lost during the experiment. This is known as the "phase problem." For small molecules, direct methods or Patterson methods are typically used to determine an initial set of phases, which allows for the calculation of an initial electron density map.

Structure Refinement

The initial atomic model obtained from the electron density map is then refined using a least-squares method. In this iterative process, the atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 0.05 for a good quality structure).

Data Presentation: Crystallographic Data Table

The final refined structure is summarized in a crystallographic data table. The following table presents hypothetical data for 1,3'-Bipiperidine-4-carboxamide hydrochloride, based on what would be expected for a small organic salt.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₂₂ClN₃O |

| Formula Weight | 247.77 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1489.1(9) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.104 |

| Absorption Coefficient (mm⁻¹) | 0.28 |

| F(000) | 536 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection | 2.5 to 27.5° |

| Reflections collected | 8543 |

| Independent reflections | 3421 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |

| Goodness-of-fit on F² | 1.05 |

Structural Analysis and Interpretation

The refined crystal structure would reveal key molecular and supramolecular features:

-

Molecular Conformation: The chair conformations of both piperidine rings would be confirmed, and the relative orientation of the two rings (the torsion angle around the C-N bond connecting them) would be determined. The orientation of the carboxamide group would also be established.

-

Protonation Site: The location of the proton on one of the piperidine nitrogen atoms, as well as the position of the chloride counter-ion, would be definitively identified.

-

Intermolecular Interactions: A detailed analysis of the hydrogen bonding network would be possible. The N-H and O-H groups of the cation and the chloride anion would likely participate in a network of N-H···Cl, N-H···O, and C-H···O hydrogen bonds, which dictate the crystal packing.

Conclusion: From Structure to Application

The successful crystallographic analysis of 1,3'-Bipiperidine-4-carboxamide hydrochloride, as outlined in this guide, would provide a wealth of information crucial for its development as a potential pharmaceutical agent. The detailed three-dimensional structure would serve as a cornerstone for understanding its physicochemical properties and for designing next-generation analogs with improved therapeutic profiles. While a specific structure for the title compound is not yet in the public domain, the methodologies and principles described herein represent a robust and reliable pathway to its elucidation.

References

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Small molecule X-ray crystallography. The University of Queensland. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

Crystallization of Organic Compounds. Wiley. [Link]

-

X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.. [Link]

-

A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. ACS Publications. [Link]

-

Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. [Link]

-

Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. PMC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

- Crystallization of hydrohalides of pharmaceutical compounds.

-

Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

-

Guide for crystallization. Université de Sherbrooke. [Link]

-

Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PMC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. Indian Institute of Science. [Link]

- Novel cocrystallization of hydrochloric acid salt of an active agent.

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

-

Design, Synthesis and Bioactivity Research of Novel Bipyridine Compounds. ResearchGate. [Link]

-

A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Indian Journal of Applied Research. [Link]

-

1,1′-(4,4′-Bipiperidine-1,1′-diyl)bis(2,2,2-trifluoroethanone). PMC. [Link]

-

Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications. [Link]

-

Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

-

The Largest Curated Crystal Structure Database. CCDC. [Link]

-

Cambridge Structural Database. re3data.org. [Link]

-

SDPD Methods to Pharmaceutical Cocrystals and Salts. Encyclopedia.pub. [Link]

-

Cambridge Structural Database. Wikipedia. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Cambridge Crystallographic Structural Database: WebCSD. McMaster University Libraries. [Link]

-

The crystal and molecular structure of 1-piperoylpiperidine. ResearchGate. [Link]

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate. [Link]

-

Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. [Link]

- Bipiperidine derivatives.

-

Acta Crystallographica Section D Biological Crystallography. ResearchGate. [Link]

-

Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. [Link]

Sources

- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. excillum.com [excillum.com]

In vivo toxicity and safety profile of 1,3'-Bipiperidine-4-carboxamide hydrochloride

An In-depth Technical Guide to the In Vivo Toxicity and Safety Assessment of 1,3'-Bipiperidine-4-carboxamide hydrochloride

Introduction

The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a meticulous process, with safety and toxicity assessment forming a critical cornerstone.[1] This guide provides a comprehensive framework for evaluating the in vivo toxicity and safety profile of 1,3'-Bipiperidine-4-carboxamide hydrochloride, a novel compound with therapeutic potential. While specific data for this molecule is not yet publicly available, this document outlines the essential preclinical studies required by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and follows the internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).[2][3] The successful execution of these studies is paramount for filing an Investigational New Drug (IND) application and proceeding to first-in-human clinical trials.[1][4]

The piperidine scaffold is a prevalent motif in many pharmaceuticals, and understanding the potential liabilities of this class of compounds is essential.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of regulatory expectations and field-proven insights to navigate the complexities of preclinical safety assessment.

A Tiered Approach to Preclinical Safety Assessment

A systematic, tiered approach to in vivo toxicity testing is recommended to characterize the safety profile of 1,3'-Bipiperidine-4-carboxamide hydrochloride efficiently and ethically.[2] This strategy begins with acute, single-dose studies to determine the immediate toxic potential and helps in dose selection for longer-term studies. This is followed by repeat-dose toxicity studies to assess the effects of prolonged exposure. Concurrently, a battery of genotoxicity tests is conducted to evaluate the compound's potential to cause genetic damage. Finally, safety pharmacology studies are performed to investigate potential adverse effects on vital organ systems.[4][7][8]

Caption: Workflow for the in vivo micronucleus assay.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects of a substance on vital physiological functions. [7]The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems. [4][7][8]

Core Battery Studies (ICH S7A)

-

Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is conducted in rodents to assess effects on behavior, coordination, sensory and motor function, and autonomic nervous system. [4][7]* Cardiovascular System: The effects on blood pressure, heart rate, and electrocardiogram (ECG) are evaluated, often in conscious, telemetered animals (e.g., dogs or non-human primates). [4]An in vitro hERG assay is also a critical early screen for potential QT interval prolongation. [7]* Respiratory System: Respiratory rate and function are assessed, often using whole-body plethysmography in rodents. [4]

System Key Parameters Assessed Typical Model Central Nervous System Behavior, motor activity, coordination, reflexes Rodent (FOB/Irwin test) Cardiovascular System Blood pressure, heart rate, ECG (QT interval) Telemetered dog or NHP; in vitro hERG | Respiratory System | Respiratory rate, tidal volume, minute volume | Rodent (plethysmography) |

Data Analysis and Interpretation

For each study, a comprehensive report must be generated. This includes a detailed description of the methods, a presentation of all data, and a statistical analysis. The interpretation of the data should focus on identifying any adverse effects, establishing a dose-response relationship, and determining the NOAEL. These findings are crucial for assessing the risk to humans and for establishing a safe starting dose for clinical trials. [1]

Conclusion

The in vivo toxicity and safety assessment of 1,3'-Bipiperidine-4-carboxamide hydrochloride is a multi-faceted process that requires careful planning and execution according to established international guidelines. A tiered approach, beginning with acute toxicity and progressing to repeat-dose, genotoxicity, and safety pharmacology studies, provides a comprehensive understanding of the compound's safety profile. The data generated from these studies are fundamental to the regulatory submission for first-in-human trials and ultimately, to the successful development of a new therapeutic agent. Adherence to these rigorous standards ensures the safety of subjects in clinical trials and builds a strong foundation for the subsequent stages of drug development.

References

- Vertex AI Search. (2025, May 29).

- Charles River Labor

- Charles River Labor

- National Toxicology Program (NTP). (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.

- IITRI. Safety Pharmacology.

- WuXi AppTec. (2025, December 11). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs.

- FDA. Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.

- (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.

- OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing.

- European Medicines Agency (EMA). (2010, March 28). Repeated dose toxicity - Scientific guideline.

- PubMed. Safety Pharmacology in Drug Discovery and Development.

- EMA.

- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.

- HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies.

- Miltenyi Biotec. Genotoxicity testing of drugs.

- IKEV.

- (2026, March 21). Understanding Repeat-Dose Toxicity Studies: Essential Insights for Drug Development.

- PMC. (2022, April 29).

- Nucro-Technics. (2024, May 12). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure.

- OECD. Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure.

- IITRI. Genetic Toxicology Studies.

- FDA. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.

- (2016, February 5). Piperidine: Human health tier II assessment.

- Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.

- Chemical Journal of Kazakhstan.

- Safety D

- AK Scientific, Inc.

- (2025, December 8). FDA Releases Draft Guidance on Phasing Out Animal Testing.

- NCBI - NIH. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- Fisher Scientific. (2014, September 15).

- Pyrrolizidine and Piperidine Alkaloids.

- FDA. (2020, April 20).

- Thermo Fisher Scientific. (2022, November 18).

- ResearchGate. Toxicity effects of piperidine alkaloids | Download Table.

- (2023, February 2).

- Longdom Publishing.

- SAFETY D

- Science.gov. vivo toxicity study: Topics.

- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Drug development & registration. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- PMC.

- SAFETY D

- Benchchem. in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential.

- Thermo Fisher Scientific. (2024, March 27).

Sources

- 1. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 2. histologix.com [histologix.com]

- 3. fda.gov [fda.gov]

- 4. iitri.org [iitri.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 6. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 7. criver.com [criver.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Receptor Binding Affinity of Piperidine-4-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a multitude of biological targets. This guide provides a comprehensive technical overview of the receptor binding affinity of piperidine-4-carboxamide derivatives, with a particular focus on their modulation of opioid and nociceptin/orphanin FQ (NOP) receptors. We will delve into the intricate structure-activity relationships (SAR) that govern their binding profiles, explore the key experimental protocols for determining receptor affinity, and present illustrative data to guide future drug discovery efforts. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel therapeutics based on this important chemical scaffold.

Introduction: The Significance of the Piperidine-4-Carboxamide Core

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with the complex topographies of receptor binding pockets. The incorporation of a carboxamide moiety at the 4-position further enhances its drug-like properties by providing a key hydrogen bond donor and acceptor, facilitating crucial interactions with receptor residues.

Key Receptor Targets and Therapeutic Potential

Piperidine-4-carboxamide derivatives have demonstrated significant activity at several G protein-coupled receptors (GPCRs), most notably the opioid and NOP receptors. Understanding the therapeutic implications of modulating these receptors is crucial for rational drug design.

Opioid Receptors (μ, δ, κ)

The opioid receptor system, comprising the mu (μ), delta (δ), and kappa (κ) subtypes, is a cornerstone of pain management.[2]

-

μ-Opioid Receptor (MOR): Agonists at the MOR are potent analgesics but are also associated with significant side effects, including respiratory depression, constipation, and abuse liability.

-

κ-Opioid Receptor (KOR): KOR antagonists are being investigated for the treatment of depression, anxiety, and substance abuse disorders.[3]

-

δ-Opioid Receptor (DOR): Modulation of the DOR is being explored for its potential in treating pain and mood disorders.

Nociceptin/Orphanin FQ (NOP) Receptor

The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is the fourth member of the opioid receptor family.[4] Its endogenous ligand is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ).[5] The NOP receptor system is implicated in a wide range of physiological processes, and its modulation holds therapeutic promise:

-

NOP Receptor Agonists: These have shown potential as powerful, non-addictive analgesics.[4] They may also have applications in the treatment of anxiety and cough.

-

NOP Receptor Antagonists: These are being investigated for their potential to treat depression and Parkinson's disease.[4]

The development of ligands with mixed NOP/opioid receptor profiles is an emerging strategy to achieve potent analgesia with an improved side-effect profile.[6]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The binding affinity and selectivity of piperidine-4-carboxamide derivatives are exquisitely sensitive to structural modifications. The following sections dissect the key SAR principles for this scaffold.

The N-Substituent: A Primary Determinant of Activity

The substituent on the piperidine nitrogen is arguably the most critical determinant of receptor affinity and functional activity (agonist vs. antagonist).

-

Lipophilic Groups: Large, lipophilic N-substituents are generally favored for high affinity at both opioid and NOP receptors. This is exemplified by the development of potent KOR antagonists where bulky N-substituents play a key role.[3]

-

Aromatic and Heteroaromatic Rings: The introduction of aromatic or heteroaromatic moieties, often connected via an alkyl linker, can lead to potent and selective ligands. The nature and substitution pattern of these rings can be systematically varied to optimize receptor interactions.

-

Conformational Restriction: Constraining the flexibility of the N-substituent, for instance, by incorporating it into a ring system, can lock the molecule into a bioactive conformation, thereby enhancing affinity and selectivity.

The Carboxamide Moiety: A Key Interaction Point

The 4-carboxamide group is a crucial pharmacophoric element, primarily through its ability to form hydrogen bonds with receptor residues.

-

Substitution on the Amide Nitrogen: Substitution on the amide nitrogen with various alkyl or aryl groups can significantly impact binding affinity. This position can be explored to probe for additional interactions within the binding pocket.

-

Bioisosteric Replacements: While the carboxamide is a common feature, its replacement with other bioisosteric groups can be a strategy to modulate physicochemical properties and potentially discover novel binding modes. For instance, replacing a phenolic hydroxyl group with a carboxamide has been shown to maintain or even enhance affinity at opioid receptors in certain scaffolds.[2][7]

The Second Piperidine Ring (in Bipiperidine Analogs)

For bipiperidine structures, the orientation and substitution of the second piperidine ring are critical. The linkage point (e.g., 1,3' vs. 1,4') dictates the overall geometry of the molecule and how it presents its pharmacophoric features to the receptor. While specific data on 1,3'-bipiperidine-4-carboxamides is limited, we can extrapolate from related structures that substitutions on this second ring would likely influence receptor subtype selectivity.

Experimental Protocols for Determining Receptor Binding Affinity

The characterization of novel piperidine-4-carboxamide derivatives relies on robust and reproducible in vitro assays. The following protocols are standard in the field for determining receptor binding affinity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. The fundamental principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the receptor of interest (e.g., CHO-hMOR, CHO-hNOP).

-

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-diprenorphine for opioid receptors, [³H]-nociceptin for NOP receptors).

-

Add increasing concentrations of the unlabeled test compound (the "competitor").

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram of Radioligand Binding Assay Workflow:

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses and opioid receptor binding properties of carboxamido-substituted opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 5. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ww2.uthscsa.edu [ww2.uthscsa.edu]

- 7. Document: Syntheses and opioid receptor binding properties of carboxamido-substituted opioids. (CHEMBL1139291) - ChEMBL [ebi.ac.uk]

Thermodynamic stability of 1,3'-Bipiperidine-4-carboxamide hydrochloride salt

An In-Depth Technical Guide to the Thermodynamic Stability of 1,3'-Bipiperidine-4-carboxamide Hydrochloride Salt

Executive Summary

The journey of a drug candidate from discovery to a marketed pharmaceutical product is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the active pharmaceutical ingredient (API). For ionizable compounds like 1,3'-Bipiperidine-4-carboxamide, salt formation is a common strategy to enhance properties such as solubility and bioavailability.[1] However, the resulting salt form, in this case, the hydrochloride, introduces new complexities, paramount among which is its thermodynamic stability. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed framework for the systematic evaluation of the thermodynamic stability of 1,3'-Bipiperidine-4-carboxamide hydrochloride.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the emphasis is on the causality behind experimental choices and the integration of orthogonal techniques to build a self-validating, robust stability profile. We will explore the theoretical underpinnings of solid-state stability, detail the requisite experimental workflows for thermal and chemical stability assessment, and provide a framework for interpreting the resulting data to make informed decisions in the drug development pipeline.

The Imperative of Solid-State Stability

The thermodynamic stability of an API salt is not merely an academic curiosity; it is a critical quality attribute (CQA) that directly impacts the safety, efficacy, and shelf-life of the final drug product. An unstable API can lead to the formation of impurities or a change in its solid form (polymorphism), which can drastically alter solubility, dissolution rate, and ultimately, bioavailability.[2] For 1,3'-Bipiperidine-4-carboxamide hydrochloride, a molecule with a carboxamide group susceptible to hydrolysis and piperidine rings, a thorough understanding of its stability is non-negotiable.[3][4]

Polymorphism: The Hidden Variable

Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice arrangement.[5] Different polymorphs of the same compound are, in essence, different solid-state materials with distinct physicochemical properties, including melting point, solubility, and stability. The most stable polymorphic form at a given temperature and pressure is the one with the lowest Gibbs free energy. Metastable forms, while kinetically trapped, will always have a thermodynamic driving force to convert to the more stable form. Such an uncontrolled conversion during storage can lead to catastrophic failures in product performance. Therefore, identifying the most stable polymorph and understanding the potential for polymorphic transitions is a cornerstone of stability assessment.[6]

A Phased Approach to Stability Characterization

A comprehensive stability assessment is a multi-faceted investigation. The workflow presented here is designed to be logical and iterative, starting with fundamental solid-state characterization and progressing to stress-testing under accelerated conditions.

Caption: Overall Workflow for Thermodynamic Stability Assessment.

Experimental Protocols: A Self-Validating Framework

The following sections provide detailed protocols for the key experiments. The rationale behind each step is explained to ensure a deep understanding of the methodology.

Thermal Analysis: Probing the Energetic Landscape

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the solid state.[7] DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid transitions. TGA measures the change in mass of a sample as a function of temperature, quantifying solvent loss and thermal decomposition.

Objective: To identify melting points, glass transitions, and polymorphic transitions, and to estimate the purity of the crystalline salt.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards.

-

Sample Preparation: Accurately weigh 2-5 mg of 1,3'-Bipiperidine-4-carboxamide hydrochloride into a non-hermetic aluminum pan. Crimp the pan to ensure good thermal contact.

-

Experimental Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature at least 20 °C above the melting point at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).[8] The controlled heating rate is crucial; different rates can help distinguish between thermodynamic and kinetic events.[7]

-

Cool the sample to 25 °C at a controlled rate (e.g., 20 °C/min).

-

Reheat the sample using the same temperature ramp as in the first heating cycle. This "heat-cool-heat" cycle is vital for identifying melt-recrystallization events and characterizing the behavior of the amorphous phase.

-

-

Data Analysis: Analyze the thermogram to determine the onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

Table 1: Hypothetical DSC Data for 1,3'-Bipiperidine-4-carboxamide HCl Polymorphs

| Feature | Form I | Form II (Metastable) |

| Appearance | Crystalline solid | Crystalline solid |

| Melting Onset | 185.2 °C | 175.8 °C |

| Melting Peak (Tm) | 188.5 °C | 178.1 °C |

| Enthalpy (ΔHfus) | 95.7 J/g | 82.3 J/g |

| Observation | Sharp endotherm | Melts, then may recrystallize to Form I upon further heating. |

Objective: To determine the presence of residual solvents or water (hydrates) and to identify the onset temperature of thermal decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument using certified weight and temperature standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Experimental Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge.

-

-

Data Analysis: Analyze the TGA curve for mass loss steps. Correlate the temperature of mass loss with events observed in the DSC thermogram. A mass loss prior to melting often indicates the presence of solvates or hydrates.

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical exercise to understand the intrinsic stability of a drug substance.[9] It involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation pathways and to develop stability-indicating analytical methods.[3][10] For 1,3'-Bipiperidine-4-carboxamide hydrochloride, the amide linkage is a key functional group to monitor for hydrolysis.

Caption: Workflow for Forced Degradation Studies.

Objective: To identify the degradation products formed under acidic, basic, oxidative, and thermal stress. The goal is to achieve 5-20% degradation of the active ingredient.[11]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 1,3'-Bipiperidine-4-carboxamide hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M hydrochloric acid.

-

Incubate in a water bath at 60 °C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.[9]

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M sodium hydroxide.

-

Incubate at 60 °C and sample as above.

-

Neutralize with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide.

-

Store at room temperature, protected from light.

-

Sample at specified time points.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of the solid API in a vial.

-

Store in an oven at 80 °C.

-

At each time point, withdraw a sample, dissolve in solvent, and analyze.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method with UV or MS detection.

Table 2: Hypothetical Forced Degradation Results

| Stress Condition | Duration | Major Degradant(s) Identified (Hypothetical) | % Degradation |

| 0.1 M HCl, 60 °C | 24 hrs | Minor degradation observed | ~2% |

| 0.1 M NaOH, 60 °C | 8 hrs | 1,3'-Bipiperidine-4-carboxylic acid | ~15% |

| 3% H₂O₂, RT | 48 hrs | N-oxide derivative | ~8% |

| 80 °C (solid) | 7 days | No significant degradation | < 1% |

The results suggest a susceptibility to base-catalyzed hydrolysis at the amide bond, which is a critical piece of information for formulation development (e.g., avoiding alkaline excipients).

Data Synthesis and Risk Assessment

The ultimate goal of these studies is to synthesize the orthogonal data sets into a coherent stability profile.

-

Thermal Data (DSC/TGA): Establishes the physical stability limits. The presence of multiple polymorphs necessitates a control strategy to ensure the most stable form is consistently produced.

-

Forced Degradation Data: Reveals the chemical liabilities of the molecule.[12] The identified degradation pathways inform formulation strategies, packaging choices (e.g., protection from light or moisture), and setting appropriate specifications for impurities.

By integrating this knowledge, a risk assessment can be performed to anticipate potential stability issues during the product's lifecycle and to implement mitigation strategies early in development, saving significant time and resources.

Conclusion

The thermodynamic stability of 1,3'-Bipiperidine-4-carboxamide hydrochloride is a multifaceted attribute that must be deeply understood to ensure the development of a safe and effective drug product. A purely protocol-driven approach is insufficient. True scientific integrity is achieved by integrating foundational solid-state characterization with rigorous thermal and chemical stress testing. This guide provides the necessary framework—from the causal reasoning behind experimental design to the detailed execution of protocols—for researchers to confidently and comprehensively map the stability landscape of this and similar molecules, thereby paving the way for successful pharmaceutical development.

References

- TA Instruments.

- That's Nice. A practical guide to forced degradation and stability studies for drug substances.

- Nelson Labs.

- Pharma Growth Hub.

- Singh R, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- Patel P, et al. A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.

- Jadhav M, et al. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences.

- Harden, T. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing.

- Haskins, M. et al. Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design.

- Chawla, G. et al. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

- CymitQuimica. [1,4′-Bipiperidine]-4′-carboxamide.

- Mohammed, H. et al. Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. Pharmaceutics.

- FDA. Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.

Sources

- 1. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]

- 2. icdd.com [icdd.com]

- 3. onyxipca.com [onyxipca.com]

- 4. CAS 39633-82-4: [1,4′-Bipiperidine]-4′-carboxamide [cymitquimica.com]

- 5. Polymorphism in carboxamide compounds with high-Z′ crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tainstruments.com [tainstruments.com]

- 8. Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. m.youtube.com [m.youtube.com]

Protocol for preparing 1,3'-Bipiperidine-4-carboxamide hydrochloride stock solutions in DMSO

Application Note: Standardized Protocol for the Preparation of 1,3'-Bipiperidine-4-carboxamide Hydrochloride Stock Solutions in DMSO

Executive Summary & Application Context

1,3'-Bipiperidine-4-carboxamide hydrochloride is a critical diamine-containing building block widely utilized in medicinal chemistry. It serves as a key pharmacophore and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of targeted therapeutics such as Bruton's Tyrosine Kinase (BTK) inhibitors[1].

The preparation of highly accurate, stable stock solutions in Dimethyl sulfoxide (DMSO) is a foundational requirement for reproducible downstream in vitro biochemical and cell-based assays[2]. This application note provides a self-validating, step-by-step protocol designed to mitigate common pitfalls associated with hydrochloride salt handling, such as hygroscopicity, base-catalyzed degradation, and solvent hydration.

Physicochemical Properties & Solvation Dynamics

Before initiating stock preparation, understanding the physicochemical profile of the compound is mandatory. The hydrochloride salt form enhances aqueous solubility but introduces significant hygroscopicity.

| Property | Specification |

| Chemical Name | 1,3'-Bipiperidine-4-carboxamide hydrochloride |

| CAS Number | 2173091-75-1[3] |

| Molecular Formula | C11H22ClN3O |

| Molecular Weight | 247.76 g/mol |

| Physical State | Solid powder |

| Primary Stock Solvent | Anhydrous DMSO (≥99.9%, moisture ≤0.005%) |

Expert Insight (Causality): Why Anhydrous DMSO? DMSO is a polar aprotic solvent that readily absorbs atmospheric moisture[2]. When preparing stocks of hydrochloride salts, trace water in standard benchtop DMSO can lead to localized pH shifts. This results in the premature degradation of the carboxamide group or alters the compound's solubility profile when the stock is subsequently diluted into aqueous assay buffers[4].

Experimental Workflow Diagram

Fig 1: Standardized workflow for preparing DMSO stock solutions of hydrochloride salts.

Reagents and Equipment Requirements

-

Compound: 1,3'-Bipiperidine-4-carboxamide hydrochloride (Purity >98%).

-

Solvent: Anhydrous DMSO (packaged under Argon, moisture ≤0.005%).

-

Equipment: Micro-analytical balance (0.01 mg readability), temperature-controlled ultrasonic water bath, desiccator, Argon or Nitrogen gas manifold, sterile amber glass or low-bind polypropylene vials.

Step-by-Step Protocol: Preparation of a 10 mM Master Stock

Step 1: Thermal Equilibration

-

Action: Transfer the sealed vial of 1,3'-Bipiperidine-4-carboxamide hydrochloride from cold storage to a desiccator. Allow it to equilibrate to room temperature (RT) for a minimum of 30 minutes before opening.

-

Causality: Opening a cold vial exposes the highly hygroscopic hydrochloride powder to ambient humidity, causing immediate condensation. This alters the effective molecular weight (due to water mass) and introduces moisture into the final DMSO stock.

Step 2: Precision Weighing & Molarity Calculation

-

Action: Weigh the desired mass using a calibrated micro-analytical balance. For a 10 mM stock solution in 1.0 mL of DMSO, weigh exactly 2.48 mg of the compound.

-

Formula: Mass(mg)=Molarity(mM)×Volume(mL)×MolecularWeight(g/mol)×10−3

-

Causality: Accounting for the exact molecular weight of the hydrochloride salt (247.76 g/mol ), rather than the free base, is critical to avoid systematic concentration errors in downstream screening[3],[4].

Step 3: Anhydrous Solvent Addition

-

Action: In a dry environment (preferably a glove box or under a gentle stream of dry nitrogen), add 1.0 mL of Anhydrous DMSO to the 2.48 mg of powder. Immediately purge the vial headspace with Argon gas before capping.

-

Causality: The Argon overlay displaces oxygen and moisture, preventing oxidative degradation of the piperidine nitrogen lone pairs and maintaining the anhydrous integrity of the stock.

Step 4: Mechanical Agitation & Controlled Sonication

-

Action: Vortex the mixture vigorously for 30–60 seconds. If visible particulates remain, place the vial in an ultrasonic water bath set to 20–25°C for 1–2 minutes.

-

Causality: Sonication provides the acoustic cavitation energy required to disrupt the ionic crystal lattice of the hydrochloride salt. Crucial Warning: Prolonged sonication generates heat. Temperatures exceeding 30°C can thermally degrade the carboxamide functional group; hence, strict temperature control is required.

Step 5: Aliquoting & Cryopreservation

-

Action: Divide the master stock into 20–50 µL single-use aliquots in amber vials. Purge each aliquot with Argon, seal tightly, and store at -80°C.

-

Causality: Amber vials protect against photo-degradation. Single-use aliquots strictly prevent repeated freeze-thaw cycles, which cause localized concentration gradients, compound precipitation, and loss of assay reproducibility[4].

Quality Control & Self-Validating Checks

To ensure the integrity of the prepared stock, perform the following validation steps before freezing:

-

Visual Inspection (Tyndall Effect): Shine a focused laser or bright LED through the vial against a dark background. The solution must be perfectly optically clear. The presence of a visible light beam (Tyndall effect) indicates incomplete dissolution (a colloidal suspension rather than a true solution). If observed, further sonication or a slight dilution is required.

-

LC-MS Verification: For highly sensitive or late-stage assays, dilute a 1 µL aliquot into 999 µL of LC-MS grade Acetonitrile/Water to verify compound purity and confirm the absence of degradation products (e.g., hydrolysis of the carboxamide group).

Sources

HPLC method development for 1,3'-Bipiperidine-4-carboxamide hydrochloride analysis

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1,3'-Bipiperidine-4-carboxamide hydrochloride

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,3'-Bipiperidine-4-carboxamide hydrochloride. Due to the highly polar and basic nature of this analyte, conventional reversed-phase chromatography presents significant challenges, primarily poor retention and peak tailing. This guide explores advanced chromatographic strategies, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), to overcome these obstacles. We present a systematic approach, from initial method screening and optimization to full validation in accordance with International Council for Harmonisation (ICH) guidelines, complete with detailed protocols and scientific rationale for experimental choices.

Introduction and Analyte Characterization

1,3'-Bipiperidine-4-carboxamide hydrochloride is a chemical entity whose analysis is critical for quality control in pharmaceutical development. Its structure, featuring two basic piperidine rings and a polar carboxamide group, renders it highly hydrophilic. This inherent polarity makes it poorly retained on traditional non-polar stationary phases like C18, often causing it to elute in the solvent front. Furthermore, the basic nitrogen atoms are prone to secondary interactions with residual silanols on silica-based columns, leading to significant peak asymmetry (tailing).

Therefore, a successful analytical method requires a departure from standard reversed-phase protocols. The strategy must focus on enhancing the interaction between the analyte and the stationary phase. This guide details a logical workflow for selecting an appropriate chromatographic mode and systematically developing a method that is not only suitable for routine analysis but also capable of separating the active pharmaceutical ingredient (API) from potential degradation products, thus qualifying as stability-indicating.

Strategic Selection of Chromatographic Mode

The physicochemical properties of 1,3'-Bipiperidine-4-carboxamide hydrochloride dictate the need for specialized HPLC techniques. The primary challenge is to achieve adequate retention and symmetrical peak shape.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds that are not retained in reversed-phase chromatography.[1][2] In HILIC, a polar stationary phase (e.g., unbonded silica, amide, or diol) is used with a mobile phase high in organic solvent (typically acetonitrile) and low in aqueous buffer.[2] The polar analyte partitions into the water-enriched layer on the surface of the stationary phase, leading to retention.[3] This mode also offers the advantage of using volatile mobile phases, making it highly compatible with mass spectrometry (MS) detection.[3]

-

Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases that possess multiple retention mechanisms, such as reversed-phase and ion-exchange.[4][5][6] For a basic compound like 1,3'-Bipiperidine-4-carboxamide, a column with both hydrophobic (e.g., C18) and cation-exchange functionalities is ideal.[7][8] This allows for simultaneous retention by hydrophobic interactions and electrostatic interactions between the protonated analyte and the negatively charged stationary phase, often providing unique selectivity and excellent peak shape without the need for ion-pairing reagents.[4]

-

Ion-Pair Chromatography (IPC): While IPC can increase the retention of basic compounds on reversed-phase columns by adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase, it has several drawbacks.[9][10][11] These include long column equilibration times, potential for baseline noise, and incompatibility with MS detectors, making it a less favorable option compared to HILIC or MMC.[10]

HPLC Method Development Workflow

The development process is a systematic progression from initial screening to fine-tuning of chromatographic parameters to achieve optimal separation.

Protocol 3.1: Initial Screening

-

Analyte Preparation: Prepare a stock solution of 1,3'-Bipiperidine-4-carboxamide hydrochloride at 1.0 mg/mL in a suitable solvent. For HILIC, the diluent should match the initial mobile phase composition as closely as possible (e.g., 90:10 Acetonitrile:Water) to avoid peak distortion.[12]

-

Column Selection:

-

HILIC Option: Screen an amide-based column (e.g., Waters ACQUITY UPLC BEH Amide) and a diol-based column.

-

MMC Option: Screen a mixed-mode column with C18 and strong cation exchange (SCX) properties.

-

-

Mobile Phase Screening (HILIC):

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Initial Gradient: 95% B to 70% B over 10 minutes.

-

-

Instrument Conditions:

-

Flow Rate: 0.4 mL/min (for UHPLC columns).

-

Column Temperature: 30 °C.

-

Injection Volume: 2 µL.

-

Detection: UV at 210 nm.

-

-

Evaluation: Assess retention factor (k), peak symmetry, and theoretical plates. Select the column and mobile phase system that provides the best initial retention and peak shape.

Protocol 3.2: Method Optimization

Based on the results from the initial screening, systematically optimize the following parameters on the most promising column.

-